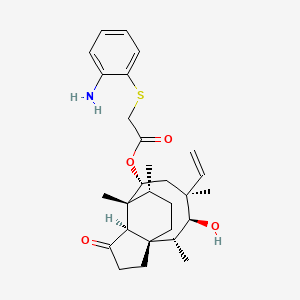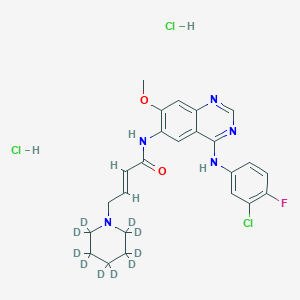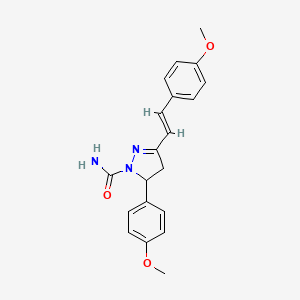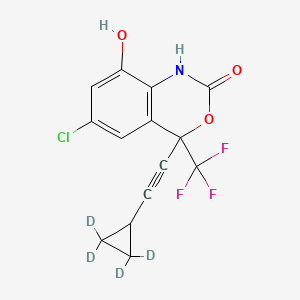
L-Ornithine-15N2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Ornithine-15N2 (hydrochloride) is a stable isotope-labeled compound of L-Ornithine hydrochloride. L-Ornithine is a non-essential amino acid that plays a crucial role in the urea cycle, which is essential for the disposal of excess nitrogen in the body . The 15N2 labeling makes it particularly useful in various scientific research applications, including metabolic studies and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of L-Ornithine-15N2 (hydrochloride) typically involves the chemical synthesis of L-Ornithine followed by isotopic labeling. One common method starts with L-arginine as the raw material. The process includes dissolving L-arginine in water, adding crown ether and calcium hydroxide, and stirring while heating. Choline is then added, followed by cooling and pH regulation using sulfuric acid. The mixture is filtered to remove calcium sulfate, vacuum concentrated, and further pH regulated using barium hydroxide and hydrochloric acid. Finally, the solution is vacuum concentrated, alcohol is added, and the product is cooled and filtered .
Industrial Production Methods
Industrial production methods for L-Ornithine-15N2 (hydrochloride) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of large bioreactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Ornithine-15N2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form L-citrulline.
Reduction: It can be reduced to form polyamines such as putrescine.
Substitution: It can undergo substitution reactions to form derivatives used in biochemical studies.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various alkylating agents can be used under mild conditions to introduce different functional groups.
Major Products
L-Citrulline: Formed through oxidation.
Putrescine: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
L-Ornithine-15N2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the urea cycle and nitrogen metabolism.
Medicine: Used in drug development and pharmacokinetic studies to track the metabolism of drugs.
Industry: Employed in the production of isotopically labeled compounds for research and diagnostic purposes
Wirkmechanismus
L-Ornithine-15N2 (hydrochloride) functions by participating in the urea cycle, where it helps in the conversion of ammonia to urea, facilitating the disposal of excess nitrogen. It is metabolized to L-arginine, which stimulates the release of growth hormone from the pituitary gland. This process is crucial for various physiological functions, including protein synthesis and muscle growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Ornithine hydrochloride: The non-labeled version of the compound.
L-Citrulline: Another amino acid involved in the urea cycle.
L-Arginine: A precursor in the biosynthesis of L-Ornithine.
Uniqueness
L-Ornithine-15N2 (hydrochloride) is unique due to its isotopic labeling, which makes it invaluable for tracing and studying metabolic pathways. This labeling allows researchers to track the compound’s movement and transformation within biological systems, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C5H13ClN2O2 |
|---|---|
Molekulargewicht |
170.61 g/mol |
IUPAC-Name |
(2S)-2,5-bis(15N)(azanyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i6+1,7+1; |
InChI-Schlüssel |
GGTYBZJRPHEQDG-HEDXIVCHSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)[15NH2])C[15NH2].Cl |
Kanonische SMILES |
C(CC(C(=O)O)N)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


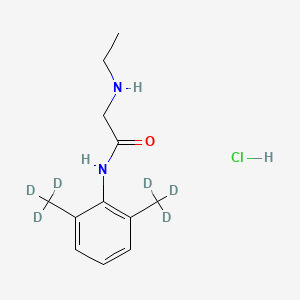

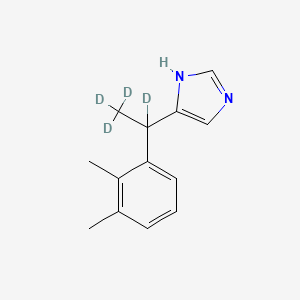
![(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12416094.png)
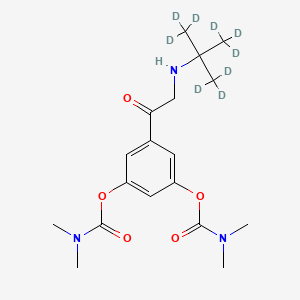
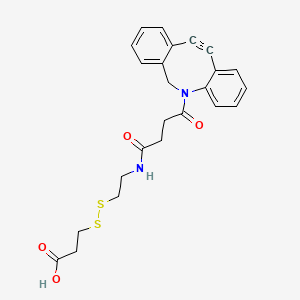
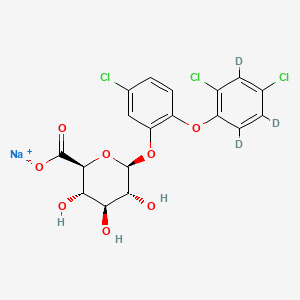
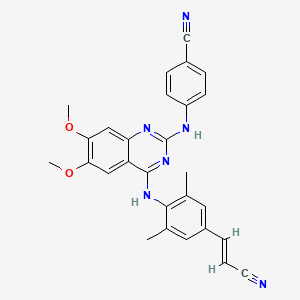
![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)

